2-Methoxyphenyl 5-bromo-2-furoate

Description

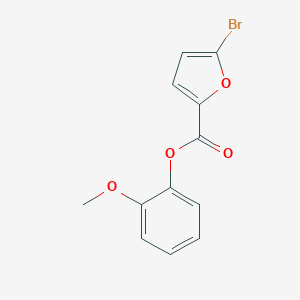

2-Methoxyphenyl 5-bromo-2-furoate is an aromatic ester featuring a 5-bromo-substituted furan ring esterified to a 2-methoxyphenyl group. The 2-methoxyphenyl moiety may influence solubility and bioavailability due to its polarity and steric effects .

Properties

Molecular Formula |

C12H9BrO4 |

|---|---|

Molecular Weight |

297.1 g/mol |

IUPAC Name |

(2-methoxyphenyl) 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C12H9BrO4/c1-15-8-4-2-3-5-9(8)17-12(14)10-6-7-11(13)16-10/h2-7H,1H3 |

InChI Key |

LHUPOCCSBJHTGG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C2=CC=C(O2)Br |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-Bromo-2-Furoate

- Structure : Methyl ester of 5-bromo-2-furoic acid.

- Properties :

- Molecular weight: 205.01 g/mol (C₆H₅BrO₃)

- Melting point: 62–65°C

- Solubility: Slightly soluble in water, likely more soluble in organic solvents like ethyl acetate or THF.

- Applications : Used as a building block in Suzuki-Miyaura cross-coupling reactions (as seen in ) to synthesize complex aryl-furan hybrids. The methyl ester group offers lower steric hindrance compared to bulkier aryl esters, favoring reactivity in coupling reactions .

2-(2H-1,2,3-Benzotriazol-2-yl)-4-Methylphenyl 5-Bromo-2-Furoate

- Structure : Features a benzotriazole-substituted phenyl group attached to the 5-bromo-2-furoate core.

- Applications : Likely employed in materials science or as a photostabilizer due to the benzotriazole moiety’s ability to quench free radicals .

HBK Series Piperazine Derivatives ()

These molecules exhibit modified pharmacokinetic profiles due to the piperazine and phenoxypropyl substituents, highlighting the 2-methoxyphenyl group’s role in enhancing binding affinity to biological targets (e.g., serotonin receptors). This suggests that 2-methoxyphenyl 5-bromo-2-furoate could similarly interact with biological systems if functionalized appropriately .

Data Table: Key Comparative Metrics

*Estimated based on formula C₁₂H₉BrO₄.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.